N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-15(12-7-16-4-5-17-12)18-8-14-20-19-13-2-1-11(21-22(13)14)10-3-6-24-9-10/h1-7,9H,8H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZUICHZRIOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis. This suggests that the compound might also target this bacterium or similar pathogens.
Mode of Action
It’s known that many anti-tubercular agents work by inhibiting the synthesis of essential components of the bacterial cell wall, thereby preventing the bacteria from growing and multiplying
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolo-pyridazine core.
- A thiophene moiety.
- A pyrazine carboxamide group.
The molecular formula is with a molecular weight of approximately 358.4 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may modulate various biological pathways such as:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cancer progression.
- Antimicrobial Activity : The compound's structure suggests potential interactions with bacterial enzymes or receptors.
Antitumor Activity
Recent studies have evaluated the antitumor potential of related triazolo-pyridazine derivatives. For instance, derivatives exhibiting IC50 values against cancer cell lines (A549, MCF-7, HeLa) were reported:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 22i | 0.83 ± 0.07 | A549 |
| 22i | 0.15 ± 0.08 | MCF-7 |
| 22i | 2.85 ± 0.74 | HeLa |
These findings indicate that derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Related pyrazole derivatives have demonstrated:
- Bactericidal Effects : Studies indicated that certain derivatives disrupt bacterial cell membranes leading to cell lysis.
- Anti-inflammatory Properties : Compounds have shown the ability to inhibit the production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Synthesis and Evaluation : A series of novel substituted pyrazinamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, compounds showed IC50 values ranging from 1.35 to 2.18 μM with low cytotoxicity towards human cells .
- Cytotoxicity Studies : In vitro studies demonstrated that several derivatives exhibited moderate cytotoxicity against cancer cell lines while being non-toxic to normal human cells .
Q & A
Q. Q1. What are the common synthetic routes for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
The [1,2,4]triazolo[4,3-b]pyridazine core is typically synthesized via cyclization of hydrazinylpyridazine intermediates. For example:
- Step 1 : React 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazole ring through thermal cyclization (70-80°C, 6-8 hours) .
- Step 2 : Introduce the thiophene-3-yl group at position 6 via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (reflux, 12 hours) .
- Step 3 : Methylation at position 3 using methyl iodide in DMF with K₂CO₃ (room temperature, 4 hours) .
Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .
- NMR :
- ¹H NMR : Assigns protons on the thiophene (δ 7.2-7.5 ppm), pyridazine (δ 8.1-8.3 ppm), and pyrazine (δ 8.5-9.0 ppm) moieties .
- ¹³C NMR : Confirms carbonyl carbons (C=O at ~165 ppm) and aromatic carbons .
- Mass spectrometry : Validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Synthesis and Optimization
Q. Q3. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in melting points or spectral signals often arise from polymorphic forms or residual solvents. Mitigation strategies include:
Q. Q4. What strategies optimize the coupling reaction between the triazolopyridazine and pyrazine moieties?
- Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance cross-coupling efficiency .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to improve solubility of aromatic intermediates .
- Temperature gradients : Perform reactions at 60-100°C to balance reaction rate and byproduct formation .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. How can antiproliferative activity be evaluated for this compound?
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with 48-72 hour exposure .
- Control compounds : Compare with reference drugs (e.g., doxorubicin) to establish IC₅₀ values .
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest .
Q. Q6. What computational methods predict the pharmacokinetic properties of this compound?
- SwissADME : Predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters (e.g., Lipinski’s rules) .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Data Analysis and Reproducibility
Q. Q7. How should researchers address low yields in the final coupling step?
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) .
- Stoichiometry optimization : Adjust molar ratios of reactants (1:1.2 to 1:2) to drive the reaction to completion .
- Microwave-assisted synthesis : Reduce reaction time (30-60 minutes vs. 12 hours) and improve yield by 10-15% .
Q. Q8. What analytical workflows validate purity for in vivo studies?
- HPLC : Use a C18 column with acetonitrile/water gradient (95% purity threshold) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Residual solvent testing : Perform GC-MS to ensure compliance with ICH guidelines (e.g., <500 ppm for DMF) .
Advanced Method Development
Q. Q9. How can researchers design analogues to improve metabolic stability?
- Bioisosteric replacement : Substitute the pyrazine ring with pyrimidine or triazine to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to slow metabolism .
- Prodrug strategies : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
